quinolin-8-yl1-(5-hydroxypentyl)-1H-indole-3-carboxylate

Forensic toxicology Urinalysis LC-MS/MS quantification

PB-22 N-(5-hydroxypentyl) metabolite is the intact ester reference standard required for definitive identification of PB-22 intake in forensic toxicology. Unlike the hydrolyzed 3-carboxyindole metabolite, this compound retains the quinolin-8-yl ester moiety, enabling unambiguous LC-MS/MS confirmation at LODs as low as 3–30 pg/mL. Supplied as a crystalline solid with full NMR, MS, and chromatographic data, it is the legally defensible calibrator for urinary biomarker verification, proficiency testing, and pharmacokinetic studies.

Molecular Formula C23H22N2O3
Molecular Weight 374.4 g/mol
CAS No. 1884343-30-9
Cat. No. B10766264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namequinolin-8-yl1-(5-hydroxypentyl)-1H-indole-3-carboxylate
CAS1884343-30-9
Molecular FormulaC23H22N2O3
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)OC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C23H22N2O3/c26-15-5-1-4-14-25-16-19(18-10-2-3-11-20(18)25)23(27)28-21-12-6-8-17-9-7-13-24-22(17)21/h2-3,6-13,16,26H,1,4-5,14-15H2
InChIKeyJEBNZZQRKQILOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate (CAS 1884343-30-9): Technical Identity & Sourcing Context


Quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate (CAS 1884343-30-9), also designated PB-22 N-(5-hydroxypentyl) metabolite, is a synthetic cannabinoid metabolite derived from PB-22 (quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate), a potent cannabinoid type-1 (CB1) and type-2 (CB2) receptor agonist [1]. The compound belongs to the quinolinyl ester indole class of synthetic cannabinoids, which are structurally distinct from classical cannabinoids and aminoalkylindoles such as JWH-018 [2]. It is supplied as a certified analytical reference standard (≥98% purity, crystalline solid) with fully characterized spectral data, including NMR, mass spectrometry, and chromatographic retention properties, enabling unambiguous identification in complex biological matrices . Procurement of this specific compound is driven by its role as a verifiable urinary biomarker in forensic toxicology, rather than by direct receptor pharmacology.

Why PB-22 Metabolite Standards Cannot Be Interchanged: Structural & Functional Grounds for Specific Selection of Quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate


Within the PB-22 metabolic pathway, multiple structurally similar species coexist—including the 4-hydroxypentyl positional isomer, the pentanoic acid metabolite, the 3-carboxyindole ester-hydrolysis product, and unchanged parent PB-22—yet each differs fundamentally in chromatographic retention, mass spectrometric fragmentation, and biological relevance [1]. The 5-hydroxypentyl metabolite retains the intact quinolin-8-yl ester moiety, unlike the 3-carboxyindole species that results from ester hydrolysis, which means it cannot be used as a surrogate for ester-intact metabolite detection [1]. Furthermore, hydroxypentyl positional isomers (4-OH vs. 5-OH) exhibit distinct LC retention times and MS/MS transitions, requiring the exact 5-hydroxy compound for accurate method calibration in confirmatory urine drug testing [2]. Generalizing from the parent compound PB-22 or from fluorinated analogs such as 5F-PB-22 is invalid because the metabolic fate—and thus the target analyte profile in biological specimens—is compound-specific [3].

Quantitative Differentiation Evidence: Quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate vs. Closest Analogs


Urinary Concentration in Authentic Human Specimens: PB-22 N-5-Hydroxypentyl Metabolite Quantification vs. Co-Eluting Metabolites

In the first study to quantify PB-22 metabolites in authentic human urine, Minakata et al. (2018) measured PB-22 N-5-hydroxypentyl at 29.9 pg/mL and 131 pg/mL in two unhydrolyzed urine specimens from confirmed 5F-PB-22 users [1]. In the same specimens, the 5F-PB-22 parent compound was present at 5.1–470 pg/mL, the 5F-PB-22 3-carboxyindole metabolite at 3.39–880 ng/mL, and the PB-22 N-pentanoic acid metabolite at 12.0–2090 pg/mL [1]. The 5-hydroxypentyl metabolite was detectable only in two of four cases, demonstrating its selective occurrence and confirming that a single metabolite class is insufficient for comprehensive intake documentation [1].

Forensic toxicology Urinalysis LC-MS/MS quantification

Metabolic Pathway Specificity: Intact Quinolinyl Ester Moiety vs. Ester-Hydrolyzed Metabolites

In human hepatocyte incubations (10 µmol/L, up to 3 h), PB-22 generated 20 distinct metabolites, with the predominant pathway being ester hydrolysis yielding pentylindole-3-carboxylic acid derivatives [1]. However, hydroxypentyl-PB-22 (i.e., the 5-hydroxypentyl metabolite) retains the intact quinolin-8-yl ester bond, distinguishing it from the 3-carboxyindole species that constitute the majority of metabolites by abundance [1]. The 5-fluoro analog 5F-PB-22 produced 22 metabolites, with oxidative defluorination additionally generating PB-22 metabolites; thus, the 5-hydroxypentyl species can originate from both PB-22 and 5F-PB-22 intake, complicating source attribution but increasing its aggregate detection frequency [1]. In the Cunninghamella elegans fungal model, PB-22 metabolism included hydroxylation, dihydroxylation, trihydroxylation, dihydrodiol formation, ketone formation, carboxylation, ester hydrolysis, and glucosidation—a broader transformation repertoire than observed for 5F-PB-22 or XLR-11 [2].

Drug metabolism Hepatocyte incubation High-resolution mass spectrometry

Cannabinoid Receptor Activity Retention: Hydroxypentyl Metabolites vs. Parent Compounds

Gamage et al. (2019) demonstrated that across nine synthetic cannabinoid structural classes, the majority of hydroxypentyl metabolites (both 4-OH and 5-OH) retained full efficacy at human CB1 and CB2 receptors in [³H]CP55,940 binding and [³⁵S]GTPγS functional assays, albeit with reduced affinity and potency relative to parent compounds, and with a consistent shift toward greater CB2 binding selectivity [1]. While this study did not measure PB-22 N-5-hydroxypentyl individually, the class-level inference establishes that terminal pentyl-chain hydroxylation does not abolish receptor activity—in contrast to ester-hydrolyzed 3-carboxyindole metabolites, which lack the quinolinyl pharmacophore and show substantially lower receptor engagement [1]. The parent PB-22 exhibits EC₅₀ = 5.1 nM at hCB1 and 37 nM at hCB2, with the fluorinated analog 5F-PB-22 showing EC₅₀ = 3.7 nM at native CB1 and a CB1 Ki of 0.13 nM—26-fold lower than JWH-018 (Ki = 3.38 nM) [2][3]. The hydroxypentyl metabolites are expected to show reduced but measurable potency consistent with this structure-activity relationship [1].

Cannabinoid receptor pharmacology CB1/CB2 binding Functional assay

Solubility and Formulation Characteristics vs. Structurally Related Metabolites and Parent Compound

The PB-22 N-(5-hydroxypentyl) metabolite (CAS 1884343-30-9) exhibits a solubility profile of DMF: 11 mg/mL, DMSO: 10 mg/mL, and DMF:PBS (pH 7.2, 1:2): 0.33 mg/mL, with a purity specification of ≥98% and supplied as a crystalline solid requiring storage at -20°C . This solubility profile differs from the parent PB-22 (DMF: 25 mg/mL, DMSO: 12.5 mg/mL), the 4-hydroxypentyl positional isomer (DMF: 11 mg/mL, DMSO: 10 mg/mL), and the ester-hydrolyzed 3-carboxyindole metabolite (DMF solubilities vary by vendor) . The compound also features characteristic UV absorption maxima at λmax 216, 230, and 294 nm, enabling spectrophotometric verification . The certified reference material includes batch-specific certificates of analysis, QC data, and GC-MS spectral library entries, which are not uniformly available for all positional isomers .

Analytical reference standard Solubility profile Formulation

Positional Isomer Differentiation: 5-Hydroxypentyl vs. 4-Hydroxypentyl Metabolite

The PB-22 metabolic pathway generates both 5-hydroxypentyl (terminal hydroxylation) and 4-hydroxypentyl (penultimate hydroxylation) positional isomers, which share the identical molecular formula (C₂₃H₂₂N₂O₃, MW 374.4) and similar mass spectrometric fragmentation patterns . Gundersen et al. (2019) demonstrated that baseline chromatographic separation of such hydroxypentyl isomers (e.g., AKB48 N-5-hydroxypentyl and AKB48 N-4-hydroxypentyl) requires optimized UHPLC conditions, and co-elution can occur under generic gradient methods, leading to potential misidentification [1]. The 5-hydroxypentyl isomer is specifically identified as the terminal-hydroxylation product based on comparison with synthetic reference standards and MS/MS spectral libraries; the 4-hydroxypentyl isomer (CAS distinct) requires separate procurement . In human hepatocyte studies, both hydroxylation positions are observed, but the relative abundance ratio varies between PB-22 and 5F-PB-22 metabolism [2].

Isomer-specific detection Chromatographic separation Forensic confirmation

Certified Reference Material Availability and QC Documentation

PB-22 N-(5-hydroxypentyl) metabolite (CAS 1884343-30-9) is available as a certified analytical reference standard from major forensic chemical suppliers including Cayman Chemical (Item No. 14387, ≥98% purity, crystalline solid) and as an analytical standard for HPLC from Clearsynth . The Cayman product includes batch-specific certificates of analysis, QC sheets, data packs, and GC-MS spectral data integrated into the Cayman Spectral Library (2,000+ forensic drug standards, 70 eV EI mass spectra) . In contrast, the 4-hydroxypentyl isomer and certain minor metabolites are available only as custom synthesis products or from fewer vendors, with less extensive QC documentation [1]. The Sigma-Aldrich/Cerilliant certified reference material program covers the pentanoic acid and 3-carboxyindole metabolites as Snap-N-Spike® solutions but does not currently list the 5-hydroxypentyl metabolite as a catalog CRM, making the Cayman and Clearsynth products the primary certified sources .

Certified reference material Forensic standard Quality control

High-Value Application Scenarios for Quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate (CAS 1884343-30-9)


Forensic Urine Drug Testing Method Development and Validation

Forensic toxicology laboratories developing or validating LC-MS/MS methods for synthetic cannabinoid urine screening require PB-22 N-(5-hydroxypentyl) metabolite as a calibrator to establish limit of detection (LOD) and lower limit of quantification (LLOQ) in the low pg/mL range, as demonstrated by Minakata et al. (2018) who achieved LODs of 3–30 pg/mL and quantified the metabolite at 29.9–131 pg/mL in authentic specimens [1]. The compound's retention of the quinolinyl ester moiety makes it a structurally confirmatory target distinct from the more abundant but less specific 3-carboxyindole metabolite [2].

Metabolic Pathway and Pharmacologically Active Metabolite Research

Pharmacology and toxicology researchers investigating the contribution of phase I metabolites to overall cannabinoid receptor activation require the pure 5-hydroxypentyl standard for in vitro activity profiling. Class-level evidence from Gamage et al. (2019) indicates that hydroxypentyl metabolites retain full CB1/CB2 efficacy, making this compound essential for determining whether PB-22's in vivo effects are mediated solely by the parent drug or also by its hydroxylated metabolites [3]. The intact ester structure of the 5-hydroxypentyl metabolite enables direct comparison with the ester-hydrolyzed 3-carboxyindole species in parallel receptor assays [2].

Clinical Toxicology Confirmation of Synthetic Cannabinoid Intake

Hospital and clinical toxicology laboratories use PB-22 N-(5-hydroxypentyl) metabolite as a confirmatory marker in cases of suspected synthetic cannabinoid intoxication, particularly when parent PB-22 is undetectable in urine due to rapid metabolism. As noted in forensic guidelines, synthetic cannabinoids are extensively metabolized and the parent drug is rarely detected in urine; thus, characterizing metabolites like the N-(5-hydroxypentyl) species is essential for accurate intake documentation in emergency and postmortem settings [4]. The compound's availability as a certified reference standard with full QC documentation supports defensible reporting in clinical casework .

Quality Control Material Preparation for Inter-Laboratory Proficiency Testing Programs

External quality assessment (EQA) and proficiency testing providers require well-characterized metabolite standards to prepare spiked urine samples at physiologically relevant concentrations. The quantitative data from Minakata et al. (2018) provides the concentration range (tens to low hundreds of pg/mL) at which the 5-hydroxypentyl metabolite should be spiked to reflect authentic forensic casework [1]. The compound's defined solubility parameters (DMF: 11 mg/mL; DMSO: 10 mg/mL) and ≥98% purity specification enable accurate gravimetric preparation of stock solutions for inter-laboratory comparisons .

Quote Request

Request a Quote for quinolin-8-yl1-(5-hydroxypentyl)-1H-indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.